3-tert-Butyl-benzylamine, 95%

説明

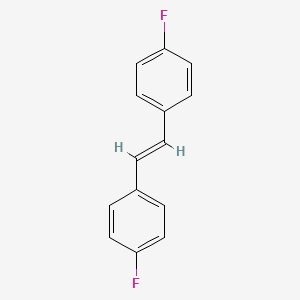

3-tert-Butyl-benzylamine is a chemical compound used in research and development. It is a colorless transparent liquid .

Synthesis Analysis

The synthesis of tert-butylamine involves several processes. One method involves the use of MTBE (methyl tert-butyl ether) and urea. The process includes dissolving fully-pulverized urea in 96% concentrated sulfuric acid, then drop-adding MTBE within 1-2 hours, retaining the temperature at 20-25 degrees Celsius, filtering to obtain tert-butylurea crystal, finally dissolving the tert-butylurea in 40% NaOH aqueous solution, refluxing for 4 hours, and then distilling and collecting fraction with 42-46 degrees Celsius to obtain tert-butylamine .Molecular Structure Analysis

The molecular formula of 3-tert-Butyl-benzylamine is C11H17N . The molecular weight is 163.25938 .Chemical Reactions Analysis

Several important chemical reactions of alcohols involve only the oxygen-hydrogen bond and leave the carbon-oxygen bond intact. An important example is salt formation with acids and bases. Alcohols, like water, are both weak bases and weak acids .Physical And Chemical Properties Analysis

3-tert-Butyl-benzylamine is a colorless transparent liquid . It has a boiling point of 218-220ºC and a melting point of -25ºC. The density is 0.881 .科学的研究の応用

Organic Synthesis Intermediate

(3-(tert-Butyl)phenyl)methanamine: serves as an intermediate in the synthesis of more complex organic compounds. Its structure allows for the introduction of the tert-butyl group into other molecules, which can be particularly useful for increasing steric bulk or modifying the hydrophobicity of a compound .

Precursor for Catalysts

This compound can act as a precursor for the synthesis of catalysts used in chemical reactions. The amine group can coordinate to metal centers, forming part of a catalytic system that can be employed in various organic transformations .

Material Science Research

In material science, (3-(tert-Butyl)phenyl)methanamine may be used to modify the surface properties of materials. By attaching this molecule to surfaces, researchers can alter the wettability, adhesion, and other surface characteristics of materials .

Pharmaceutical Research

The tert-butyl group is a common moiety in pharmaceuticals, and (3-(tert-Butyl)phenyl)methanamine could be utilized in the development of new drugs. It can be used to synthesize molecules with potential therapeutic effects, and its presence in a compound can affect the molecule’s biological activity .

Ligand for Coordination Chemistry

In coordination chemistry, (3-(tert-Butyl)phenyl)methanamine can act as a ligand, binding to metal ions. This can be explored in the creation of metal-organic frameworks (MOFs) or for the study of metal-ligand interactions which are fundamental in understanding biochemical processes .

Polymer Chemistry

This compound can be involved in polymer chemistry as a monomer or a modifier. It can be polymerized or copolymerized to create new types of polymers with specific properties, or it can be grafted onto existing polymers to modify their characteristics .

Analytical Chemistry

(3-(tert-Butyl)phenyl)methanamine: can be used as a standard or a reagent in analytical chemistry. It may serve as a calibration standard for chromatographic methods or be used in the synthesis of dyes and indicators .

Environmental Chemistry

In environmental chemistry, this compound might be studied for its degradation products or its behavior in the environment. Understanding its breakdown can help assess its impact on ecosystems and its potential as a pollutant .

Safety and Hazards

特性

IUPAC Name |

(3-tert-butylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7H,8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPETYCDJGPTICO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429090 | |

| Record name | 3-tert-butylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(tert-Butyl)phenyl)methanamine | |

CAS RN |

140401-55-4 | |

| Record name | 3-tert-butylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

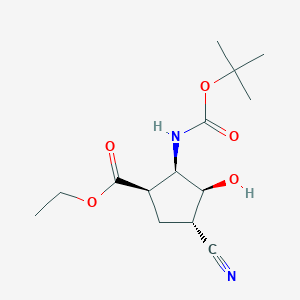

![Ethyl (1R*,2R*,4S*,5S*)-4-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6356620.png)

![(1R,2R,3S,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid](/img/structure/B6356628.png)

![(1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0 2,5]nonan-4-one](/img/structure/B6356637.png)